Tricyclodecanedimethanol

Descripción general

Descripción

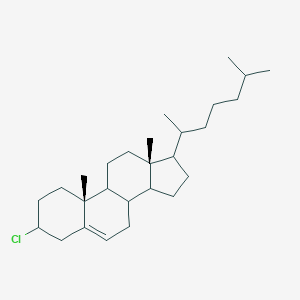

Tricyclodecanedimethanol (TCDDM) is a derivative of tricyclodecane and an alicyclic glycol . It has a molecular formula of C12H20O2 and a molecular weight of 196.29 g/mol . It is also known by other names such as Octahydro-4,7-methano-1H-indene-1,5-dimethanol and 3,8-Tricyclo (5.2.1.02,6)decanedimethanol .

Synthesis Analysis

This compound-based compositions are provided that contain a particular amount of the component and improve the fluidity and optical properties of the product produced using it . It can be used in the synthesis of shape memory polymers for the fabrication of optoelectronic and stretchable electronic devices .

Molecular Structure Analysis

The IUPAC name for this compound is [8- (hydroxymethyl)-3-tricyclo [5.2.1.0 2,6 ]decanyl]methanol . The InChI string is InChI=1S/C12H20O2/c13-5-7-1-2-10-11-4-8 (12 (7)10)3-9 (11)6-14/h7-14H,1-6H2 . The Canonical SMILES is C1CC2C3CC (C2C1CO)CC3CO .

Chemical Reactions Analysis

This compound achieves its action partially through direct antimuscarinic activity of the M1, M3, and M2 receptors; and partially through antagonism of bradykinin and histamine .

Physical and Chemical Properties Analysis

This compound has a molecular weight of 196.29 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 2 .

Aplicaciones Científicas De Investigación

Síntesis de polímeros

El Tricyclodecanedimethanol se utiliza en la síntesis de polímeros debido a su estructura de alcohol bifuncional. Puede actuar como agente de entrecruzamiento, proporcionando rigidez y estabilidad térmica a los polímeros. Esto es particularmente útil para crear polímeros con memoria de forma para dispositivos optoelectrónicos .

Optoelectrónica

La capacidad del compuesto para soportar altas temperaturas lo hace adecuado para su uso en componentes optoelectrónicos. Se puede incorporar en la fabricación de diodos emisores de luz (LED) y pantallas de cristal líquido (LCD), donde la estabilidad bajo calor es crucial .

Adhesivos y recubrimientos

El this compound se puede transformar en ésteres de acrilato o metacrilato, que se utilizan ampliamente en adhesivos y recubrimientos. Estos derivados proporcionan una excelente adhesión y durabilidad para aplicaciones industriales y comerciales .

Farmacéuticos

Si bien no se han reportado ampliamente aplicaciones directas en productos farmacéuticos, los derivados del compuesto podrían usarse potencialmente como intermediarios en la síntesis de moléculas de fármacos, debido a su compleja estructura cíclica y grupos funcionales .

Cosméticos

En cosméticos, el this compound se puede utilizar como agente acondicionador, proporcionando un efecto suavizante en la piel. Sus derivados también podrían servir como modificadores de viscosidad en lociones y cremas .

Materiales avanzados

La estructura única del this compound se presta al desarrollo de materiales avanzados. Por ejemplo, se puede utilizar en la producción de materiales de alto índice de refracción, que son esenciales en la creación de lentes y fibras ópticas .

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

Tricyclodecanedimethanol, also known as UNII-WQS3ZG4ZGF, is a multifunctional monomer

Mode of Action

This compound interacts with its targets primarily through its acrylate groups . The acrylate groups can undergo polymerization, leading to the formation of a polymer network. This polymerization process can result in changes in the physical and chemical properties of the system, such as its mechanical strength and chemical resistance .

Biochemical Pathways

The compound’s role as a monomer suggests that it may be involved in the synthesis of polymers, potentially affecting pathways related to polymer formation and degradation .

Pharmacokinetics

Given its use in industrial applications, it is likely that its bioavailability and pharmacokinetics would depend on the specific conditions of use, including the method of administration and the presence of other substances .

Result of Action

The primary result of this compound’s action is the formation of a polymer network . This can lead to changes in the system’s physical and chemical properties, such as increased mechanical strength and chemical resistance . Additionally, the compound has been used in the synthesis of shape memory polymers for the fabrication of optoelectronic and stretchable electronic devices .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the rate and extent of its polymerization can be affected by factors such as temperature, pH, and the presence of other substances . Furthermore, the compound has excellent hydrolytic stability, making it useful in optical coating formulations .

Análisis Bioquímico

Biochemical Properties

Tricyclodecanedimethanol plays a significant role in biochemical reactions due to its unique structure, which allows it to interact with various enzymes, proteins, and other biomolecules. The compound’s tricyclic structure provides rigidity and stability, making it an ideal candidate for use in the synthesis of polymers and other complex molecules . This compound interacts with enzymes such as alcohol dehydrogenases and oxidoreductases, facilitating redox reactions that are crucial for cellular metabolism. Additionally, the compound can form hydrogen bonds with proteins, influencing their folding and stability.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In particular, it influences cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling cascades . This modulation can result in altered gene expression patterns, affecting cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, this compound can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of energy within the cell.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. The compound can bind to enzymes and proteins through hydrogen bonding and hydrophobic interactions, leading to changes in their conformation and activity . This compound can act as an enzyme inhibitor or activator, depending on the specific enzyme and the context of the reaction. Additionally, the compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins, resulting in changes in the transcriptional landscape of the cell.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH, temperature, or oxidative conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in cell growth and metabolism. These effects are often dose-dependent and can vary based on the specific experimental conditions.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound has been shown to have minimal toxic effects and can be used to study its biochemical and cellular properties . At higher doses, this compound can exhibit toxic effects, including liver and kidney damage, as well as disruptions in metabolic processes. Threshold effects have been observed, where a certain dosage level results in a significant change in the compound’s impact on the organism. These findings highlight the importance of careful dosage control in experimental studies involving this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized by alcohol dehydrogenases and cytochrome P450 enzymes, leading to the formation of intermediate metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of other metabolites within the cell. The metabolic pathways of this compound are complex and can vary based on the specific cellular context and experimental conditions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via passive diffusion or facilitated transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues can vary based on factors such as blood flow, tissue permeability, and the presence of specific transporters.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Targeting signals and post-translational modifications can direct this compound to specific organelles, where it can exert its effects on cellular function. The localization of the compound within the cell can impact its activity and the nature of its interactions with other biomolecules.

Propiedades

IUPAC Name |

[8-(hydroxymethyl)-3-tricyclo[5.2.1.02,6]decanyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O2/c13-5-7-1-2-10-11-4-8(12(7)10)3-9(11)6-14/h7-14H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTLDLKLSNZMTTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C3CC(C2C1CO)CC3CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Tricyclodecanedimethanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

26896-48-0, 68398-16-3, 86282-89-5 | |

| Record name | Tricyclodecanedimethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026896480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octahydro-4,7-methano-1H-indene-5,-dimethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068398163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octahydro-4,7-methano-1H-indene-1,5-dimethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086282895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tricyclodecanedimethanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tricyclodecanedimethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.709 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Octahydro-4,7-methano-1H-indene-5,-dimethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.589 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTAHYDRO-4,7-METHANO-1H-INDENE-1,5-DIMETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WQS3ZG4ZGF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Butanone, 3-(methylsulfinyl)-, O-[(methylamino)carbonyl]oxime](/img/structure/B213050.png)